molecular formula C30H41FO7 B15143718 Triamcinolone hexacetonide-d9

Triamcinolone hexacetonide-d9

Cat. No.: B15143718
M. Wt: 541.7 g/mol
InChI Key: TZIZWYVVGLXXFV-FIJBFNRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamcinolone hexacetonide-d9 is a deuterated analog of triamcinolone hexacetonide, a potent synthetic glucocorticoid corticosteroid . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Its primary research value lies in enabling precise and accurate measurement of the non-deuterated parent drug in complex biological matrices such as plasma, serum, and synovial fluid, which is crucial for conducting robust pharmacokinetic studies . The parent compound, triamcinolone hexacetonide, is known for its significant anti-inflammatory and immunosuppressive properties . Its mechanism of action involves diffusion across cell membranes and binding to cytoplasmic glucocorticoid receptors. The resulting complex translocates to the cell nucleus, where it modulates gene transcription by inhibiting pro-inflammatory factors like nuclear factor-kappa B (NF-κB) and inducing the synthesis of anti-inflammatory proteins such as lipocortin-1 . A key characteristic of triamcinolone hexacetonide is its low solubility, which leads to slow absorption from the injection site and a prolonged duration of action, making it a subject of interest in sustained-release drug delivery research . Preclinical studies suggest that intra-articular administration of the non-deuterated form can protect against cartilage fibrillation and osteophyte formation in models of articular cartilage damage, highlighting its research relevance in osteoarthritis . This product, this compound, is offered as a high-purity chemical reference standard. It is intended for applications including analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of pharmaceutical development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H41FO7

Molecular Weight

541.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1D3,2D3,3D3

InChI Key

TZIZWYVVGLXXFV-FIJBFNRCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C

Origin of Product

United States

Triamcinolone Hexacetonide D9: a Specialized Research Reagent

Context within Glucocorticoid Research Reagents

Glucocorticoids, both naturally occurring and synthetic, are a class of steroid hormones with widespread physiological effects and therapeutic uses. fda.govdrugbank.com The accurate measurement of these compounds in biological matrices and pharmaceutical formulations is essential for research, clinical diagnostics, and drug development. researchgate.net Analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS), are preferred for their high selectivity and sensitivity in quantifying small molecules like glucocorticoids. researchgate.net

In this context, stable isotope-labeled compounds, such as Triamcinolone (B434) hexacetonide-d9, are indispensable research reagents. sigmaaldrich.com The introduction of deuterium (B1214612) atoms creates a molecule that is chemically identical to the non-labeled compound but has a higher mass. This mass difference is easily detectable by mass spectrometry, allowing it to be distinguished from the naturally occurring (or "unlabeled") analyte.

Role as a Reference Standard and Internal Standard

The utility of Triamcinolone hexacetonide-d9 in research is primarily centered on its roles as a reference standard and an internal standard.

A reference standard is a highly purified compound used as a measurement benchmark. sigmaaldrich.comuspnf.comusp.org Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide well-characterized reference standards for active pharmaceutical ingredients, including triamcinolone hexacetonide, to ensure the quality and consistency of medicinal products. sigmaaldrich.comuspnf.comusp.org this compound can be used in a similar capacity in research settings for method development and validation.

As an internal standard , this compound is added in a known quantity to samples before analysis. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in the analytical instrument's response. sigmaaldrich.com Because the deuterated internal standard behaves almost identically to the non-labeled analyte throughout the analytical process, any changes affecting the analyte will also affect the internal standard in the same proportion. researchgate.net This allows for more accurate quantification of the analyte. The use of deuterated analogs has been shown to control for sources of bias in the analysis of glucocorticoids. researchgate.net

The table below outlines the key properties of this compound.

PropertyValue
Molecular FormulaC30D9H32FO7
Molecular Weight541.696
Accurate Mass541.34
Isotope LabelDeuterium

This data is compiled from publicly available information. lgcstandards.com

Significance in Analytical Traceability and Quality Assurance

The use of this compound as an internal standard is a cornerstone of achieving analytical traceability and robust quality assurance in glucocorticoid analysis. nih.govnih.gov Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nih.gov

By incorporating a stable isotope-labeled internal standard like this compound, laboratories can significantly improve the precision and accuracy of their measurements. nih.gov This is particularly critical in high-sensitivity analytical methods such as ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), where even minor variations can impact the results. nih.gov

However, the stability of the deuterium label is a critical consideration. sigmaaldrich.comresearchgate.net In some instances, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent, which would compromise the accuracy of the results. sigmaaldrich.comresearchgate.net Therefore, the position of the deuterium labels on the molecule is crucial, and validation studies are necessary to ensure the isotopic integrity of the standard throughout the analytical procedure. sigmaaldrich.com The use of stable isotope-labeled standards is a key component of good laboratory practice, ensuring that analytical data is reliable and reproducible.

Methodological Innovations in the Synthesis and Characterization of Deuterated Corticosteroids

Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds

Introducing deuterium into the intricate, polycyclic framework of a steroid necessitates highly specialized synthetic strategies. These methods vary from broad-based exchange reactions to the precise application of deuterium-donating reagents.

A fundamental approach involves hydrogen-deuterium exchange reactions catalyzed by acids or bases. For instance, a straightforward method for creating [6,7,7-²H₃] sterols and steroids commences with a ∆(5)-steroid, which is subjected to a base-catalyzed exchange using deuterium oxide (D₂O) to install deuterium atoms at specific locations. nih.gov An alternative strategy involves the reduction and deuteration of a precursor molecule. A notable example is the conversion of cholesterol into cholest-4-ene-3,6-dione, which is then treated with reagents like sodium borodeuteride (NaBD₄) and D₂O to produce a range of deuterated steroid 3,6-diols. researchgate.netscilit.com

The use of deuterated reagents is a central pillar of steroid deuteration. beilstein-journals.org Reagents such as lithium aluminum deuteride (B1239839) and various deuterated solvents are utilized to introduce the deuterium isotope during critical steps of the synthesis. researchgate.net The synthesis of deuterium-labeled cortisone (B1669442), for example, has been successfully achieved by generating a ∆(4,6)-dieneone intermediate from commercially available cortisone acetate, which is then deuterated. nih.gov This process can present challenges; direct deuteration of certain intermediates may prove ineffective, requiring the implementation of protective groups or derivatization to yield the desired isotopically labeled product. nih.gov In the context of Triamcinolone (B434) hexacetonide, a "-d9" variant would most likely feature deuteration on its 3,3-dimethylbutyryl side chain. This could be achieved by employing a deuterated form of 3,3-dimethylbutyryl chloride during the final esterification step with triamcinolone acetonide. newdrugapprovals.org

Table 1: Common Deuterating Reagents and Their Applications in Steroid Synthesis

Reagent Formula Typical Application in Steroid Synthesis Reference(s)
Deuterium Oxide D₂O Serves as a solvent for base- or acid-catalyzed hydrogen/deuterium exchange reactions at active chemical positions. nih.govresearchgate.net
Sodium Borodeuteride NaBD₄ Used for the reduction of ketone or aldehyde functional groups to form deuterated hydroxyl groups. nih.govresearchgate.net
Lithium Aluminum Deuteride LiAlD₄ Employed for the reduction of esters and carboxylic acids to deuterated alcohols. researchgate.net
Deuterated Aldehydes R-CDO Utilized in multicomponent reactions, such as the Hantzsch synthesis, to construct deuterated heterocyclic structures. beilstein-journals.org
Deuterium Gas D₂ Applied in the catalytic deuterogenation to saturate carbon-carbon double bonds. nih.gov

Synthetic Pathways for Site-Specific Deuteration of Corticosteroids

Achieving site-specific deuteration is paramount for developing isotopically pure analytical standards and for investigating metabolic fates without altering the molecule's inherent biological function. This level of precision demands meticulously designed, multi-step synthetic pathways.

An effective route to site-specific labeling often involves the strategic creation of an unsaturated intermediate. For the synthesis of [6,7-²H]cortisone, a ∆(4,6)-dieneone is first formed from cortisone acetate. nih.gov This diene system is then selectively reduced with deuterium gas (D₂) in the presence of a catalyst, a process that precisely directs the deuterium atoms to the C6 and C7 positions. nih.gov In a similar vein, a method for preparing [6,7,7-²H₃] steroids utilizes a 6-oxo-3α,5α-cyclosteroid intermediate. This structure facilitates a specific base-catalyzed exchange at the C-7 position, followed by the reduction of the 6-oxo group with sodium borodeuteride to introduce a third deuterium atom at the C-6 position. nih.gov

Catalytic protocols provide another sophisticated tool for precise deuterium placement. nih.gov For a complex molecule like Triamcinolone hexacetonide, which is synthesized from precursors such as hydrocortisone (B1673445) or prednisolone (B192156) through a sequence of oxidations, eliminations, and additions, site-specific deuteration can be integrated at various points in the synthesis. newdrugapprovals.orgchemicalbook.comcjph.com.cn To generate Triamcinolone hexacetonide-d9, the most direct pathway involves the synthesis of a deuterated 3,3-dimethylbutyryl chloride. This reagent can be prepared from a deuterated precursor and then used in the final esterification step to attach the deuterated side chain to the 21-hydroxyl group of triamcinolone acetonide. newdrugapprovals.orgcaymanchem.com This strategy ensures the deuterium labels are situated on the hexacetonide group, distant from the core steroid scaffold, thereby minimizing any potential impact on biological receptor binding while providing a stable isotopic signature for analysis.

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation of Deuterated Analogs

Following the synthesis of a deuterated corticosteroid, its chemical structure and isotopic purity must be unequivocally confirmed. This validation is achieved through a powerful combination of advanced chromatographic separation techniques and high-resolution spectroscopic detection.

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) stands out as a premier analytical technique, offering exceptional sensitivity and specificity for the analysis of deuterated steroids. nih.gov This method enables the simultaneous measurement of multiple endogenous and synthetic steroids, including their corresponding deuterated internal standards, in a single run. nih.govsigmaaldrich.com In an LC-MS/MS analysis, a deuterated analog like the hypothetical this compound is designed to exhibit a specific mass shift that cleanly distinguishes its signal from the non-deuterated form. sigmaaldrich.com For Triamcinolone hexacetonide (C₃₀H₄₁FO₇, molecular weight 532.6 Da), a d9 variant would show a protonated molecular ion [M+H]⁺ at m/z 542.7, representing a +9 Dalton shift from the unlabeled compound's ion at m/z 533.7. caymanchem.comuspnf.com Gas chromatography-mass spectrometry (GC-MS) is also frequently employed, often following chemical derivatization of the steroid, to verify the precise location and number of incorporated deuterium atoms. rsc.orgnih.gov

A significant consideration in the analysis of deuterated compounds is the potential for chromatographic isotope effects, where the deuterated standard may exhibit a slightly different retention time than its unlabeled counterpart. acs.org This phenomenon is particularly noted with deuterium labeling and can often be mitigated by employing steep chromatographic gradients or by using heavier isotopes like ¹³C for labeling. acs.org Another analytical hurdle is the possibility of deuterium-for-hydrogen back-exchange, which can occur in the mass spectrometer's ion source or in solution, especially for deuterium atoms located at chemically active, base-sensitive positions. sigmaaldrich.com Such an exchange can compromise the accuracy of quantification, making it essential to evaluate the stability of the deuterium labels during method development. sigmaaldrich.com

Table 2: Predicted Analytical Data for Triamcinolone hexacetonide vs. a Hypothetical d9 Analog

Analyte Chemical Formula Molecular Weight (Da) Predicted [M+H]⁺ (m/z) Expected Chromatographic Behavior Reference(s)
Triamcinolone hexacetonide C₃₀H₄₁FO₇ 532.64 533.7 Elutes as a sharp, single peak under standard reverse-phase HPLC conditions. uspnf.com
This compound C₃₀H₃₂D₉FO₇ 541.70 542.7 May co-elute or exhibit a slightly shorter retention time compared to the unlabeled analog due to the chromatographic isotope effect. acs.orgsigmaaldrich.com

Applications in Advanced Analytical Chemistry and Quantitative Bioanalysis

Development of Highly Sensitive and Selective Analytical Methods

The demand for sensitive and selective methods for the quantification of synthetic corticosteroids like triamcinolone (B434) hexacetonide in biological and environmental samples has driven the development of advanced analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the detection and quantification of triamcinolone hexacetonide and its metabolites. dshs-koeln.denih.gov These methods offer high sensitivity and selectivity, allowing for the detection of very low concentrations of the target compounds. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the resulting ions are then measured, providing a unique "fingerprint" for each compound. For the analysis of triamcinolone hexacetonide and its active metabolite, triamcinolone acetonide, ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed. nih.govresearchgate.net This method has demonstrated high sensitivity with a lower limit of quantitation of 10.0 pg/mL for both compounds in rabbit plasma. nih.govresearchgate.net

The use of deuterated internal standards, such as Triamcinolone hexacetonide-d9 or triamcinolone acetonide-d7, is crucial in these analyses. caymanchem.commedchemexpress.commedchemexpress.com These standards are added to the sample at a known concentration before sample preparation and analysis. Because they are chemically identical to the analyte of interest but have a different mass, they can be used to correct for any loss of the analyte during the sample preparation and analysis process. This ensures the accuracy and reliability of the final quantitative results. nih.gov

Table 1: LC-MS/MS Method Parameters for Triamcinolone Acetonide Analysis

Parameter Details
Instrumentation Waters Alliance 2795 Separations Module, Waters Micromass Quattro Micro
Column C18
Mobile Phase Gradient elution with 2% Formic Acid/H2O:Acetonitrile
Ionization Electrospray Ionisation (ESI)
Internal Standard d6-Triamcinolone acetonide
Calibration Range 0 - 100 ng/mL

Data derived from a study on the confirmation of Triamcinolone Acetonide use by LC-MS/MS. dshs-koeln.de

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantitative analysis. nih.goviaea.org The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, such as this compound) to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry.

Because the labeled and unlabeled compounds behave almost identically during extraction, purification, and analysis, any losses of the analyte during these steps will be compensated for by corresponding losses of the internal standard. nih.gov This results in a highly accurate and precise measurement of the analyte concentration. The use of stable isotope-labeled internal standards is a cornerstone of quantitative LC-MS/MS analysis, significantly reducing analytical variability. nih.gov

A study on the simultaneous determination of 12 steroids in serum using isotope dilution liquid chromatography-tandem mass spectrometry demonstrated excellent precision, with within-day coefficients of variation (CVs) below 11.5% and between-day CVs ranging from 3.5% to 12.2%. nih.gov This highlights the robustness and reliability of IDMS methods.

Analyzing compounds in complex biological matrices such as plasma and urine presents significant challenges. nih.govnih.govresearchgate.net These matrices contain a multitude of endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. These interferences can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects. researchgate.netnih.gov Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

Effective sample preparation is also key to minimizing matrix effects. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly used to remove interfering substances from the sample before analysis. dshs-koeln.denih.gov For instance, in the analysis of triamcinolone hexacetonide and its metabolite in rabbit plasma, phenylmethanesulfonyl fluoride (B91410) (PMSF) was used as an esterase inhibitor to prevent the hydrolysis of the parent compound during sample processing. nih.govresearchgate.net

Table 2: UPLC-MS/MS Method Validation for Triamcinolone Hexacetonide and Triamcinolone Acetonide in Rabbit Plasma

Parameter Result
Linearity Range 10-2500 pg/mL
Lower Limit of Quantitation (LLOQ) 10.0 pg/mL
Intra-run Coefficient of Variation < 9.1%
Inter-run Coefficient of Variation < 9.1%
Accuracy Within 100 ± 8.4%

This demonstrates the high sensitivity, precision, and accuracy of the method in a complex biological matrix. nih.govresearchgate.net

Forensic and Anti-Doping Analysis Methodologies

The use of synthetic corticosteroids is regulated in competitive sports, necessitating robust analytical methods for their detection and confirmation. wada-ama.orgdshs-koeln.de

In anti-doping analysis, the detection of prohibited substances like triamcinolone acetonide, a metabolite of triamcinolone hexacetonide, is a critical task. mdpi.comnih.gov LC-MS/MS is the method of choice for detecting these compounds in urine at very low concentrations. dshs-koeln.de The high sensitivity of these methods allows for the detection of the parent drug and its metabolites long after administration. dshs-koeln.de

A study investigating the excretion of triamcinolone acetonide found that after a single intramuscular injection, the parent compound could be detected in urine for an extended period. dshs-koeln.de The use of a deuterated internal standard in these analyses is essential for the accurate quantification and confirmation of the presence of the prohibited substance. dshs-koeln.de The World Anti-Doping Agency (WADA) has established minimum required performance levels (MRPLs) for the detection of non-threshold substances, and for triamcinolone acetonide, the reporting limit is 15 ng/mL. mdpi.com

For some steroids, it is necessary to differentiate between those produced naturally by the body (endogenous) and those introduced from an external source (exogenous). Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used for this purpose. While triamcinolone hexacetonide is a synthetic steroid and therefore not produced endogenously, the principles of IRMS are relevant in the broader context of steroid analysis.

IRMS measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound. The isotopic ratio of a synthetic steroid will differ from that of its endogenous counterpart due to the different carbon sources used in its synthesis. While not directly applicable to the purely synthetic Triamcinolone hexacetonide, the use of deuterated standards like this compound in confirmatory analyses ensures the unequivocal identification of the exogenous substance. nih.govmdpi.com The detection of triamcinolone hexacetonide itself in plasma serves as definitive proof of its administration. nih.gov

Mechanistic Investigations in Steroid Metabolism and Biotransformation

Tracing Metabolic Pathways and Identifying Metabolites

The primary application of Triamcinolone (B434) hexacetonide-d9 lies in its utility as a stable isotope-labeled internal standard for the accurate quantification of triamcinolone hexacetonide and its metabolites in various biological matrices. The mass shift introduced by the nine deuterium (B1214612) atoms allows for clear differentiation between the administered compound and its endogenously formed counterparts, as well as its various metabolic products, using mass spectrometry-based techniques.

In a typical study, a biological system, such as liver microsomes or a whole organism, is treated with Triamcinolone hexacetonide-d9. Following incubation or administration, samples are collected and analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting data reveals a series of peaks corresponding to the parent compound and its metabolites, all bearing the characteristic d9-label. This enables researchers to confidently identify and quantify even minor metabolic products that might otherwise be indistinguishable from background noise.

Key metabolic transformations that can be investigated using this approach include hydroxylation, oxidation, and conjugation reactions. The precise mass of the deuterated metabolites provides crucial information about the nature of the metabolic modification. For instance, the addition of an oxygen atom during a hydroxylation reaction will result in a predictable mass shift in the d9-labeled metabolite, confirming the metabolic pathway.

Elucidation of Degradation Pathways and Products

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the stability of a drug substance under various stress conditions. This compound can be employed in such studies to trace the formation of degradation products under conditions of acid, base, oxidation, heat, and light exposure.

By subjecting this compound to these stress conditions and analyzing the resulting mixtures with techniques like LC-MS/MS, a comprehensive profile of its degradation products can be established. The d9-label ensures that all identified degradants originate from the parent compound, facilitating their structural elucidation. This information is vital for developing stable formulations and establishing appropriate storage conditions for the drug.

Assessment of Kinetic Isotope Effects on Enzyme-Mediated Reactions

The replacement of hydrogen with deuterium at specific molecular positions can influence the rate of enzyme-mediated reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.

By comparing the metabolic rate of Triamcinolone hexacetonide with that of this compound, researchers can determine if the cleavage of a C-H bond at a deuterated position is involved in the rate-determining step of its metabolism. A significant KIE, observed as a slower metabolic rate for the d9-labeled compound, provides strong evidence for the specific metabolic pathway and the enzyme responsible. This level of mechanistic detail is crucial for understanding potential drug-drug interactions and inter-individual variability in drug metabolism.

Metabolic Flux Analysis Employing Deuterated Tracers

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as this compound, is central to these investigations. By introducing the labeled compound into a cellular system, researchers can track its conversion into various downstream metabolites over time.

Pharmacokinetic Research Methodologies Utilizing Triamcinolone Hexacetonide D9 As a Probe

Non-Clinical Pharmacokinetic Profiling in Research Models

Non-clinical pharmacokinetic (PK) studies in various animal models are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for human trials. In these studies, Triamcinolone (B434) hexacetonide-d9 is used as an internal standard to accurately measure the concentration of the active drug, triamcinolone hexacetonide, in plasma, tissues, and urine.

Research in animal models, such as rabbits and horses, has been crucial for characterizing the behavior of triamcinolone esters. For example, following intra-articular administration in horses, triamcinolone acetonide (a related compound) was detected in plasma and urine for a limited time, but persisted in the synovial fluid of the joint for much longer. nih.gov One study in Thoroughbred horses showed that after a single intra-articular injection of 9 mg of triamcinolone acetonide, the drug was undetectable in plasma by day 7 and in urine by day 8, but remained quantifiable in the joint for 21 days. nih.gov This highlights the slow absorption from the injection site, a key characteristic of poorly soluble esters like triamcinolone hexacetonide. nih.gov

In rabbit models, studies evaluating intravitreal (eye) injections of triamcinolone hexacetonide have been conducted to assess its potential as a long-acting treatment for ocular diseases. nih.gov These preclinical evaluations rely on precise measurement of drug concentrations in the vitreous humor over time, a task for which a deuterated internal standard is essential for generating reliable pharmacokinetic data, such as half-life and clearance rates within the eye.

The following table summarizes representative pharmacokinetic parameters for triamcinolone esters from non-clinical studies.

ParameterTriamcinolone Acetonide (Intra-articular, Horse)Triamcinolone Acetonide (Intramuscular, Horse)
Time to Maximum Plasma Concentration (Tmax) 6.5 hours13.2 hours
Maximum Plasma Concentration (Cmax) 1.27 ± 0.278 ng/mL0.996 ± 0.391 ng/mL
Plasma Terminal Elimination Half-life (t½) 0.78 ± 1.00 days11.4 ± 6.53 days
Data derived from studies on exercised Thoroughbred horses. nih.gov

Assessment of Drug Disposition and Clearance Mechanisms

Understanding how a drug is distributed throughout the body and subsequently eliminated is a critical component of its profile. Methodologies employing Triamcinolone hexacetonide-d9 enable researchers to trace the disposition of the parent compound, triamcinolone hexacetonide, and identify its metabolic pathways.

Triamcinolone hexacetonide is designed for slow release from the site of injection due to its very low water solubility. nih.gov Studies show that after intra-articular administration, the parent compound is absorbed slowly into the systemic circulation. nih.gov Research on humans receiving a 40 mg intra-articular dose of triamcinolone hexacetonide (THA) revealed that the parent compound could be detected in plasma at low concentrations for up to 10 days. nih.gov

The primary clearance mechanism involves metabolism. THA itself is not typically found in urine. nih.gov Instead, it is metabolized into other forms. The main metabolites identified in urine are triamcinolone acetonide (TA) and 6β-hydroxy-triamcinolone acetonide. nih.gov This indicates that a key metabolic step is the hydrolysis of the hexacetonide ester to form triamcinolone acetonide, which is then further metabolized. The use of LC-MS/MS, with deuterated standards for each analyte, allows for the simultaneous quantification of the parent drug and its key metabolites, providing a complete picture of the clearance process.

AnalyteBiological MatrixKey Findings
Triamcinolone Hexacetonide (THA) PlasmaDetected at low concentrations up to 10 days post-injection. nih.gov
UrineNot detected. nih.gov
Triamcinolone Acetonide (TA) PlasmaDetected in all plasma samples up to day 10. nih.gov
UrineMain urinary metabolite, with peak concentrations at 24-48 hours. nih.gov
6β-hydroxy-triamcinolone acetonide UrineSecond main urinary metabolite, peak concentrations at 24-48 hours. nih.gov
Metabolic profile following a single 40 mg intra-articular dose in humans.

Evaluation of Deuteration's Influence on Pharmacokinetic Parameters in Preclinical Studies

While deuterated compounds are primarily used as analytical standards under the assumption that their biological behavior is identical to the non-deuterated form, this is not always the case. The substitution of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). researchgate.netnih.gov

Specifically, if a carbon-hydrogen bond is broken during a rate-limiting step of a drug's metabolism (often by enzymes like the cytochrome P450 family), replacing that hydrogen with the heavier deuterium atom can slow the reaction down. researchgate.netsemanticscholar.org This can lead to tangible changes in pharmacokinetic parameters:

Decreased Clearance: The drug is metabolized and eliminated more slowly.

Increased Half-Life (t½): The drug persists in the body for a longer duration.

Although specific preclinical studies comparing the pharmacokinetics of triamcinolone hexacetonide with this compound are not available in the public domain, the principles of KDIE are well-established. nih.govsemanticscholar.org For a steroid like triamcinolone, which undergoes oxidative metabolism (e.g., hydroxylation at the 6β position), deuteration at the sites of metabolism could potentially lead to a modified pharmacokinetic profile. nih.gov

Research into other deuterated steroids has shown that deuterium substitution can influence interactions at a molecular level. For instance, studies on the glucocorticoid receptor showed that the dissociation rate of steroids with an 11-beta-hydroxyl group was decreased in a deuterium oxide medium, suggesting that hydrogen bonding involving this group is kinetically important. nih.gov While this is a different context from metabolic changes, it demonstrates that isotope effects can be relevant to the biological actions of steroids.

Therefore, while this compound is a vital tool for studying the pharmacokinetics of its parent compound, researchers must be cognizant of the potential for the kinetic isotope effect. If the deuteration occurs at a site of metabolism, it cannot be assumed that its own pharmacokinetic profile is identical to that of triamcinolone hexacetonide.

Role in Pharmaceutical Development and Quality Control Research

Analytical Method Development and Validation for Triamcinolone (B434) Hexacetonide

The development and validation of robust analytical methods are fundamental to pharmaceutical quality control. Triamcinolone Hexacetonide-d9 plays a crucial role as an internal standard in sophisticated analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comaptochem.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical methods due to its ability to mimic the analyte of interest throughout the extraction, chromatography, and ionization processes. kcasbio.comaptochem.com

The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects. kcasbio.com Biological matrices, such as plasma, are complex and can cause ion suppression or enhancement, leading to variability in the LC-MS/MS response. kcasbio.com Because this compound co-elutes with the non-labeled Triamcinolone Hexacetonide, it experiences the same matrix effects, allowing for accurate normalization of the signal and therefore, more reliable quantification. kcasbio.com

Several studies have detailed the development of HPLC and UPLC-MS/MS methods for the quantification of triamcinolone hexacetonide and its active metabolite, triamcinolone acetonide, in various biological matrices. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of both compounds in rabbit plasma, highlighting the need for stabilizers like phenylmethanesulfonyl fluoride (B91410) (PMSF) to prevent ex vivo hydrolysis during sample processing. researchgate.net Another study focused on developing a UPLC-ESI-MS/MS method for determining triamcinolone acetonide in human plasma, demonstrating linearity over a specific concentration range and meeting regulatory acceptance criteria for bioassays. nih.gov

The validation of these analytical methods, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH), ensures their precision, accuracy, linearity, and robustness. nih.gov For example, a stability-indicating HPLC-UV method was developed and validated for triamcinolone acetonide and its degradation products, showcasing linearity and precision within acceptable limits. nih.gov Similarly, a UV-Vis spectrophotometric method for quantifying triamcinolone in ternary complexes was validated, demonstrating good precision and accuracy.

Table 1: Analytical Method Parameters for Triamcinolone Hexacetonide and Related Compounds

ParameterHPLC Method for Triamcinolone Acetonide UPLC-ESI-MS/MS for Triamcinolone Acetonide nih.govHPLC-UV for Triamcinolone Acetonide nih.gov
Mobile Phase Acetonitrile–methanol–0.05 M potassium dihydrogen phosphate (B84403) (pH 3.0)Not specifiedAcetonitrile and water buffered at pH 7 with 10mM phosphate buffer
Column Not specifiedNot specifiedAltima C18 RP18 HP (250×4.6mm, 5μm)
Detection Wavelength 225 nmNot applicable (MS/MS detection)241 nm
Linearity Range 0.05–30.00 µg/mL0.53–21.20 ng/mL0.02-125% of the workload
Internal Standard Not specifiedNot specifiedNot specified

This table is for illustrative purposes and summarizes parameters from different studies. Direct comparison may not be applicable due to variations in experimental design.

Impurity Profiling and Related Substances Analysis

The identification and quantification of impurities and related substances are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of a drug product. This compound serves as an invaluable tool in these analyses, particularly when used in conjunction with mass spectrometry. pharmaffiliates.com

During the synthesis of Triamcinolone Hexacetonide, several process-related impurities and degradation products can arise. ajpamc.com The use of a deuterated internal standard allows for the precise quantification of these impurities. For example, studies on triamcinolone acetonide have identified various related substances, and HPLC methods have been developed to separate and identify them. nih.gov One study highlighted the identification of 9α-bromo desonide (B1670306) as a principal impurity in triamcinolone acetonide samples. nih.gov

In the context of Triamcinolone Hexacetonide, research has focused on identifying and characterizing impurities such as Δ14-Triamcinolone Hexacetonide. ajpamc.com An in-house HPLC method was developed to separate this impurity from the active pharmaceutical ingredient (API) and other known impurities. ajpamc.com The use of techniques like LC-MS is crucial for the structural elucidation of such unknown impurities. ajpamc.com

The United States Pharmacopeia (USP) sets limits for impurities in drug substances. For instance, the limit for triamcinolone acetonide as an impurity in Triamcinolone Hexacetonide is specified. uspnf.com The use of deuterated standards in these official methods enhances the accuracy of impurity quantification.

Table 2: Known Impurities of Triamcinolone and Triamcinolone Hexacetonide

Compound NameImpurity ofMolecular FormulaMolecular Weight ( g/mol )
Triamcinolone AcetonideTriamcinolone Hexacetonide uspnf.comC₂₄H₃₁FO₆434.50
Triamcinolone Hexacetonide - Impurity ATriamcinolone Hexacetonide pharmaffiliates.comC₂₄H₃₁FO₆434.50
Triamcinolone Hexacetonide - Impurity BTriamcinolone Hexacetonide pharmaffiliates.comC₂₉H₃₉FO₇518.62
Triamcinolone Hexacetonide - Impurity CTriamcinolone Hexacetonide pharmaffiliates.comC₃₀H₄₁ClO₇549.1
Δ14-Triamcinolone HexacetonideTriamcinolone Hexacetonide ajpamc.comNot specifiedNot specified
Triamcinolone - Impurity A (Triamcinolone 16,21-Diacetate)Triamcinolone pharmaffiliates.comC₂₅H₃₁FO₈478.51
Triamcinolone - Impurity B (Triamcinolone 21-acetate)Triamcinolone pharmaffiliates.comC₂₃H₂₉FO₇436.47

This table provides a list of some identified impurities and their parent compounds.

Application as a Quantitative Standard in Formulation Research

In formulation research, the precise and accurate quantification of the active pharmaceutical ingredient (API) is paramount to developing a stable and effective dosage form. This compound serves as an excellent quantitative standard for this purpose. pharmaffiliates.com Its use as an internal standard in analytical methods allows for the accurate determination of Triamcinolone Hexacetonide concentrations in various formulations, such as injectable suspensions. ijcrt.orgresearchgate.net

The development of new drug delivery systems, for example, poly(δ-valerolactone-co-allyl-δ-valerolactone) microparticles for the sustained release of corticosteroids, relies heavily on accurate drug loading and release kinetic studies. researchgate.netnih.gov HPLC methods utilizing internal standards like this compound are employed to quantify the amount of drug loaded into these microparticles and to monitor its release over time. researchgate.netnih.gov

Furthermore, in vitro release testing is a critical quality control test for many dosage forms. A simple and accurate reverse-phase HPLC method was developed to determine the in vitro release of Triamcinolone Hexacetonide from its pharmaceutical dosage form, demonstrating the importance of precise quantification in ensuring product performance. ijcrt.org The use of a deuterated standard in such methods would further enhance the reliability of the results.

Future Perspectives in Deuterated Steroid Research

Integration with Systems Biology and Multi-Omics Approaches

The era of systems biology, which seeks a holistic understanding of complex biological systems, is increasingly reliant on multi-omics approaches. These methodologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, generate vast datasets that can elucidate the intricate networks governing cellular responses to therapeutic agents like corticosteroids. nih.govnih.gov Recent studies have begun to apply these omics-based strategies to understand the variability in patient responses to glucocorticoids, a critical challenge in their clinical use. nih.govmedrxiv.org

Deuterated steroids such as Triamcinolone (B434) hexacetonide-d9 are poised to become invaluable tools in this context. The deuterium (B1214612) label acts as a stable isotopic tracer, allowing researchers to meticulously track the compound's journey through the body. In metabolomics studies, this enables the precise identification and quantification of the parent drug and its metabolites, providing a clearer picture of its metabolic fate. nih.gov Similarly, in proteomics, deuterated steroids can help identify the downstream proteins and pathways that are modulated by the drug, offering a more detailed snapshot of its mechanism of action and physiological impact. nih.govmdpi.com

By integrating data from these multi-omics analyses, researchers can build comprehensive models of how glucocorticoids function at a systemic level. tum.de This approach holds the potential to unravel the complex genetic and metabolic factors that lead to differential drug responses among individuals, paving the way for more personalized and effective corticosteroid therapies. nih.govmedrxiv.org

Advancements in Analytical Technologies for Deuterated Compounds

The effective use of deuterated compounds in research is intrinsically linked to the analytical technologies available for their detection and characterization. rsc.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for analyzing these isotopically labeled molecules. acs.org

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic purity and structural integrity of deuterated compounds. rsc.orgnih.gov It allows for the precise measurement of mass, enabling the differentiation of deuterated molecules from their non-deuterated counterparts and the quantification of deuterium incorporation. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) further enhances this capability by providing information on the specific positions of the deuterium labels within the molecule. nih.gov

NMR spectroscopy, including both proton (¹H NMR) and deuterium (²H NMR) techniques, provides complementary information. acs.org It is instrumental in confirming the structural integrity of the molecule and verifying the exact location of the deuterium atoms, which is crucial for mechanistic studies. rsc.org

Despite their power, these techniques are continually evolving. Recent advancements aim to increase sensitivity, reduce sample consumption, and improve the speed and efficiency of analysis. nih.gov For instance, new methods are being developed to streamline sample preparation and enhance the precision of isotope ratio measurements, which is critical for distinguishing between endogenous and exogenous steroids in fields like anti-doping analysis. nih.govnih.gov

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Expanding Applications as Mechanistic Probes in Biological Systems

One of the most powerful applications of deuteration is in the study of reaction mechanisms, a principle that is highly relevant to understanding drug metabolism. nih.gov The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction for processes where C-H bond cleavage is the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). nih.govyoutube.comyoutube.com

By strategically placing deuterium atoms at sites on a molecule that are susceptible to metabolic modification, medicinal chemists can use the KIE to probe the mechanisms of drug metabolism. nih.gov For a compound like Triamcinolone hexacetonide-d9, this approach could be used to:

Identify Metabolic Pathways: By observing which metabolic pathways are slowed by deuteration, researchers can identify the primary sites of metabolism on the steroid molecule. nih.gov

Investigate Pharmacokinetics: The KIE can alter the pharmacokinetic profile of a drug, potentially slowing its rate of metabolism and increasing its exposure in the body. Studying these changes provides insight into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Elucidate Receptor Interactions: Deuterium labeling can also be used to study the interactions between a steroid and its receptor. For example, studies have used deuterium oxide to investigate the role of hydrogen bonding in the interaction between steroids and the glucocorticoid receptor. nih.gov

The use of deuterated compounds as mechanistic probes offers a refined tool for understanding the complex biological and chemical processes that govern the activity of steroid hormones. This knowledge is fundamental to the rational design of new drugs with improved therapeutic profiles.

Table of Compounds

{ "title": "Table 2: Compound Names Mentioned in the Article", "headers": ["Compound Name"], "rows": [ ["Triamcinolone hexacetonide"], ["this compound"], ["Triamcinolone acetonide"], ["Testosterone"], ["Androstanone"] ] }

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing Triamcinolone hexacetonide-d9?

Answer:
The synthesis of this compound requires isotopic labeling via deuterium substitution. Key steps include:

  • Isotopic Purity Assessment : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) is critical for verifying molecular weight shifts (e.g., +9 Da) .
  • Analytical Validation : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess chemical purity (>99%) and rule out non-deuterated impurities. Retention time comparisons with non-deuterated analogs are essential .
  • Structural Confirmation : X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) can resolve structural ambiguities, particularly for acetonide ring stability .

Basic: How is this compound utilized as an internal standard in bioanalytical assays?

Answer:
As a deuterated internal standard, it minimizes matrix effects in mass spectrometry:

  • Sample Preparation : Spike known concentrations into biological matrices (e.g., plasma) to calibrate extraction efficiency.
  • Quantitative Calibration : Use isotope dilution mass spectrometry (ID-MS) to generate linear calibration curves (R² >0.99) across physiologically relevant concentrations .
  • Cross-Validation : Compare results with non-deuterated analogs to confirm absence of isotopic interference .

Advanced: What experimental design considerations are critical for comparative bioavailability studies between deuterated and non-deuterated Triamcinolone formulations?

Answer:

  • Controlled Variables : Standardize administration routes (e.g., intravitreal vs. topical) and dosage forms (e.g., nanofibers vs. suspensions) to isolate isotopic effects .
  • Pharmacokinetic Parameters : Measure AUC (area under the curve), Cmax, and t1/2 using tandem mass spectrometry (LC-MS/MS). Account for deuterium’s kinetic isotope effect on metabolic rates .
  • Blinding Protocols : Implement double-blind designs to reduce bias in efficacy assessments (e.g., anti-inflammatory response in ocular models) .

Advanced: How can researchers resolve contradictions in pharmacokinetic data across studies using this compound?

Answer:

  • Source Analysis : Audit methodologies for inconsistencies in sample preparation (e.g., extraction solvents), detection limits, or calibration standards .
  • Meta-Analysis Frameworks : Apply statistical tools (e.g., Cochrane Review) to aggregate data, controlling for variables like dosage form (e.g., electrospun inserts vs. solutions) .
  • Replication Studies : Independently validate disputed results under standardized conditions, emphasizing power analysis to ensure adequate sample sizes .

Basic: What protocols ensure the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) over 6–12 months. Monitor degradation via HPLC for potency loss (>5% indicates instability) .
  • Light Sensitivity Assays : Use UV-Vis spectroscopy to detect photodegradation products. Store in amber vials if absorbance shifts exceed 10% .
  • Cryopreservation Guidelines : For long-term storage, lyophilize and store at -80°C with desiccants to prevent hydrolysis of the acetonide group .

Advanced: How can isotopic labeling (e.g., d9) improve tissue distribution studies of Triamcinolone in preclinical models?

Answer:

  • Tracer Kinetics : Administer deuterated and non-deuterated forms concurrently to compare biodistribution via LC-MS/MS. Normalize data to tissue weight and perfusion rates .
  • Imaging Correlates : Pair with MALDI-TOF imaging to spatially resolve drug accumulation in target tissues (e.g., retinal layers) .
  • Metabolic Profiling : Identify deuterated metabolites to distinguish parent drug persistence from breakdown products .

Basic: What statistical methods validate the accuracy of quantitative assays for this compound?

Answer:

  • Precision Metrics : Calculate intra- and inter-day CV% (<15%) across triplicate runs.
  • Linearity Testing : Validate over 3–5 orders of magnitude, using weighted least squares regression to address heteroscedasticity .
  • Limit of Quantification (LOQ) : Define as the lowest concentration with signal-to-noise >10 and accuracy within ±20% .

Advanced: How can drug delivery systems (e.g., electrospun nanofibers) be optimized for sustained release of this compound?

Answer:

  • Polymer Selection : Screen biodegradable polymers (e.g., chitosan, PLGA) for compatibility with deuterated compounds. Use Franz diffusion cells to quantify release kinetics .
  • Process Parameters : Optimize electrospinning voltage (15–25 kV) and flow rate (0.5–2 mL/h) to achieve uniform fiber diameters (100–500 nm) .
  • In Vivo Correlation : Compare in vitro release profiles with in vivo absorption data using scaffold implantation models .

Basic: What techniques elucidate the metabolic pathways of this compound in hepatic models?

Answer:

  • In Vitro Incubations : Use human liver microsomes (HLMs) with NADPH cofactors. Quench reactions at timed intervals and analyze via LC-MS/MS .
  • Metabolite ID : Fragment ion spectra (MS/MS) differentiate hydroxylated or deacetylated metabolites. Compare retention times with synthetic standards .
  • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify isoform-specific metabolism .

Advanced: How can contradictory findings in receptor binding affinity studies be reconciled?

Answer:

  • Binding Assay Optimization : Standardize buffer pH (7.4), ionic strength, and temperature (37°C). Use scintillation proximity assays (SPA) for high-throughput screening .
  • Control Replicates : Include non-deuterated Triamcinolone and cold saturation controls to quantify nonspecific binding .
  • Data Normalization : Express results as % displacement relative to reference ligands (e.g., dexamethasone) to account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.